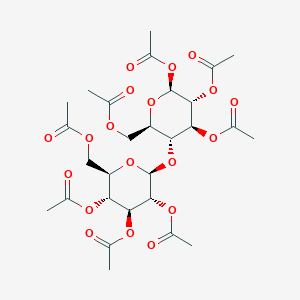

D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, 1,2,3,6-tetraacetate

Description

Overview of D-Cellobiose Octaacetate as a Key Carbohydrate Derivative

D-Cellobiose octaacetate is a significant carbohydrate derivative, specifically the fully acetylated form of D-cellobiose. smolecule.com Cellobiose (B7769950) itself is a disaccharide composed of two β-glucose units linked by a β(1→4) glycosidic bond. In D-Cellobiose octaacetate, all the hydroxyl groups of the parent cellobiose molecule are converted into acetate (B1210297) esters. This structural modification imparts unique properties to the compound, most notably enhanced stability and increased solubility in nonpolar organic solvents compared to its non-acetylated precursor. chemimpex.com

As a versatile chemical entity, D-Cellobiose octaacetate serves as a crucial compound in a variety of research and industrial settings. chemimpex.comchemimpex.com Its acetylated nature makes it an ideal intermediate for chemical synthesis and a valuable tool in biochemical studies. chemimpex.com The compound is recognized as a key building block in the synthesis of more complex glycosides and oligosaccharides, solidifying its importance in the field of carbohydrate chemistry. chemimpex.com

Table 1: Physicochemical Properties of α-D-Cellobiose Octaacetate

| Property | Value |

|---|---|

| Synonyms | D(+)-Cellobiose octaacetate, 4-O-β-Glucopyranosyl-D-glucose octaacetate |

| CAS Number | 5346-90-7 |

| Molecular Formula | C₂₈H₃₈O₁₉ |

| Molecular Weight | 678.59 g/mol chemimpex.comscbt.com |

| Appearance | White to off-white crystalline powder chemimpex.com |

| Melting Point | 220 - 226 °C chemimpex.com |

| Optical Rotation | [a]D20 = +37° to +43° (c=6 in Chloroform) chemimpex.com |

Historical Context of D-Cellobiose Octaacetate Synthesis and Discovery

The synthesis of α-D-Cellobiose octaacetate has a well-documented history, with its origins tracing back to the acetolysis of cellulose (B213188). This method was first discovered by Antoine-Paul-Nicolas Franchimont. orgsyn.org The process involves the degradation of the long polysaccharide chains of cellulose using a mixture of acetic anhydride (B1165640) and a strong acid catalyst, typically sulfuric acid, to yield the acetylated disaccharide. orgsyn.orgbiosynth.com

Over the years, various researchers have studied and refined this synthesis. orgsyn.org A notable procedure involves treating cellulose, such as cotton, with a mixture of acetic anhydride and sulfuric acid, followed by a controlled temperature incubation for several days to allow for the crystallization of α-D-Cellobiose octaacetate from the reaction mixture. orgsyn.orggoogle.com An alternative approach involves the direct acetylation of cellobiose using acetic anhydride in the presence of an acid catalyst. smolecule.com These foundational methods have been optimized for large-scale synthesis, highlighting the compound's enduring relevance. nih.gov The development of these synthetic routes was crucial for making D-Cellobiose octaacetate readily available for further research and application.

Significance of D-Cellobiose Octaacetate in Carbohydrate Chemistry and Glycoscience

The importance of D-Cellobiose octaacetate spans both fundamental and applied aspects of carbohydrate science. In carbohydrate chemistry, it serves as a valuable model compound for investigating esterification reactions and the behavior of acetylated sugars in various solvent systems. smolecule.com Its enhanced stability and solubility facilitate its use as a protected form of cellobiose, acting as a key starting material or intermediate in the synthesis of more complex oligosaccharides and glycoconjugates. chemimpex.com For instance, it is used in the commercial synthesis of α-D-cellobiosyl bromide heptaacetate, an important activated disaccharide. nih.gov

In the broader field of glycoscience, which studies the structure and function of carbohydrates in biological systems, D-Cellobiose octaacetate is an indispensable tool. cymitquimica.comcymitquimica.com It is widely used in research to probe the structure and interactions of carbohydrates. chemimpex.com Furthermore, it functions as a substrate for various enzymes, such as glycosidases, enabling scientists to study enzyme mechanisms, activity, and inhibition. chemimpex.commedchemexpress.commedchemexpress.com These enzymatic studies are vital for developing new biocatalysts and understanding metabolic pathways. chemimpex.com The compound's derivatives are also investigated in drug development, where the cellobioside moiety can be used to create prodrugs. smolecule.comgoogle.com

Scope and Objectives of the Research Outline

The scope of this article is to provide a focused and scientifically accurate overview of the chemical compound D-Cellobiose octaacetate, based on established academic research. The content is strictly limited to the topics defined in the outline, concentrating solely on the chemical and academic aspects of the compound.

The primary objectives are:

To define D-Cellobiose octaacetate and describe its fundamental characteristics as a key carbohydrate derivative.

To present the historical background of its synthesis and discovery.

To elucidate its significance and roles within the fields of carbohydrate chemistry and glycoscience.

To present core data and findings in a clear, structured format, including the use of interactive tables for clarity.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Acetic acid |

| Acetic anhydride |

| D-Cellobiose |

| D-Cellobiose octaacetate |

| α-D-Cellobiose octaacetate |

| α-D-cellobiosyl bromide heptaacetate |

| Cellulose |

| Sulfuric acid |

Structure

2D Structure

Propriétés

Numéro CAS |

3616-19-1 |

|---|---|

Formule moléculaire |

C28H38O19 |

Poids moléculaire |

678.6 g/mol |

Nom IUPAC |

[(2R,3R,4S,5R)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27?,28+/m1/s1 |

Clé InChI |

WOTQVEKSRLZRSX-MJQGRCICSA-N |

SMILES isomérique |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

SMILES canonique |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Autres numéros CAS |

3616-19-1 5346-90-7 22352-19-8 |

Synonymes |

4-O-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)-D-glucopyranose 1,2,3,6-Tetraacetate; Octa-O-acetylcellobiose; Octaacetyl-D-cellobiose; |

Origine du produit |

United States |

Synthetic Methodologies and Advanced Preparative Techniques for D Cellobiose Octaacetate

Acetylation of Cellobiose (B7769950) and Cellulose (B213188) Derivatives

The primary route for producing α-D-cellobiose octaacetate is through the acetylation of a cellulose source. This can also be accomplished by the direct acetylation of cellobiose using acetic anhydride (B1165640) with a catalyst like pyridine or sodium acetate (B1210297). However, the more historically significant and industrially relevant methods involve the degradation of the more abundant polysaccharide, cellulose.

A classical and well-documented procedure for synthesizing α-D-cellobiose octaacetate is the acetylative degradation of cellulose developed by G. Braun. google.comorgsyn.org This method involves the controlled breakdown of cellulose fibers using a potent acetylating mixture. orgsyn.org

In Braun's procedure, cellulose, typically in the form of absorbent cotton or filter paper, is treated with a mixture of acetic anhydride and concentrated sulfuric acid. google.comorgsyn.org The sulfuric acid acts as a catalyst for both the hydrolysis of the glycosidic bonds and the acetylation of the exposed hydroxyl groups. nih.gov The acetic anhydride serves as the acetylating agent, converting the hydroxyl groups to acetate esters. This reaction transforms the hydrophilic cellulose into the more nonpolar D-Cellobiose octaacetate, which is soluble in certain organic solvents. wikipedia.org

The reaction between cellulose, acetic anhydride, and sulfuric acid is highly exothermic, and careful temperature control is crucial to prevent uncontrolled degradation and charring, which would result in poor yields and product quality. orgsyn.orgacs.org The procedure specifies adding the cellulose in portions to the pre-cooled acetylating mixture while maintaining the temperature between 45-55°C. google.com After the initial reaction where the cotton dissolves to form a thin syrup, the mixture is incubated for an extended period. orgsyn.org Braun's method calls for a seven-day incubation period at 35°C. google.comorgsyn.org During this time, the solution darkens, and α-D-cellobiose octaacetate begins to crystallize out of the reaction mixture, often starting on the second day. orgsyn.org

Table 1: Key Parameters in Braun's Traditional Method

| Parameter | Value/Condition | Source |

| Starting Material | Absorbent Cotton / Cellulose | google.comorgsyn.org |

| Reagents | Acetic Anhydride, Sulfuric Acid | google.comorgsyn.org |

| Initial Temperature | Control between 45-55°C | google.com |

| Incubation Temperature | 35°C | google.comorgsyn.org |

| Incubation Time | 7 days | google.comorgsyn.org |

Following the seven-day incubation, the semi-crystalline mass is poured into a large volume of cold water. orgsyn.org This step precipitates the crude product, which consists of α-D-cellobiose octaacetate along with other cellulose-dextrin acetates. orgsyn.org The precipitate is then isolated by filtration and washed thoroughly with water to remove acids. orgsyn.org

The crude product is purified through a series of recrystallization steps. Initially, the moist product is triturated with warm methanol, which dissolves more soluble impurities like glucose pentaacetate. google.comorgsyn.org The undissolved solid, which is enriched in α-D-cellobiose octaacetate, is collected. orgsyn.org Further purification is achieved by dissolving the product in a solvent like chloroform (B151607), clarifying the solution if necessary, and then reprecipitating the pure α-D-cellobiose octaacetate by adding methanol. google.comorgsyn.org This final step yields colorless needles of the pure compound. orgsyn.org

While Braun's method is effective, its long reaction time (seven days) and large reaction volumes present challenges for large-scale synthesis. google.com Research has focused on optimizing parameters to reduce reaction time and improve efficiency. An improved method involves heating the cellulose with a solution of acetic anhydride and sulfuric acid at a higher temperature of 55° to 65° C, which can produce the compound in a fraction of the time. acs.org

A significant improvement involves modifying the starting material and reaction conditions. A patented process describes a facile, one-step synthesis that provides high yield and quality, suitable for large-scale production. google.com This process involves treating cellulose with a mixture of acetic anhydride, acetic acid, and a strong acid catalyst. The reaction is conducted at a higher temperature of about 45-55°C for a much shorter duration of 8 to 36 hours, with a preferred time of 14-20 hours. google.com

Table 2: Comparison of Traditional vs. Improved Acetylation Process

| Feature | Braun's Method | Improved Process | Source |

| Starting Material | Cellulose | Cellulose or Cellulose Acetate | google.comorgsyn.org |

| Reagents | Acetic Anhydride, Sulfuric Acid | Acetic Anhydride, Acetic Acid, Strong Acid | google.comorgsyn.org |

| Reaction Temperature | 35°C (incubation) | 45-55°C | google.com |

| Reaction Time | 7 days | 8-36 hours | google.com |

| Workup | Precipitation in water, Methanol wash | Quenching with alcohol, Isolation | google.comorgsyn.org |

A key optimization in the synthesis of D-Cellobiose octaacetate is the use of cellulose acetate as the starting material instead of raw cellulose. google.com Cellulose acetate is more readily degraded under acetolysis conditions. google.com The modern process involves treating cellulose acetate (with a specific degree of acetylation, e.g., 2.45 acetyl groups per glucose unit) with a mixture of acetic anhydride, acetic acid, and a strong acid like sulfuric acid. google.com The mixture is stirred at a controlled temperature, for instance, 48-52°C, for approximately 30 hours. google.com Using cellulose acetate as the precursor facilitates a more controlled and often faster conversion to the desired product, overcoming some of the difficulties associated with the heterogeneity of the initial reaction with fibrous cellulose. google.com

Improved and Optimized Acetylation Processes

Reaction Parameter Optimization (Reactant Ratios, Temperature, Time)

The efficient synthesis of α-D-cellobiose octaacetate from cellulose or cellulose acetate hinges on the careful optimization of reaction parameters. Key variables include the ratios of reactants, reaction temperature, and duration.

In a widely recognized method involving the acetylative degradation of cellulose, specific reactant ratios are crucial for maximizing yield and purity. For every 100 parts by weight of cellulose, a preferred mixture consists of 200-400 parts of acetic anhydride, 50-200 parts of acetic acid, and 10-70 parts of a strong acid, such as sulfuric acid google.com. The reaction temperature is maintained below approximately 80°C during the initial treatment, followed by a heating period at about 35°C to 65°C google.com.

A classic procedure detailed in Organic Syntheses employs a mixture of 400 cc of acetic anhydride and 36 cc of concentrated sulfuric acid for 100 g of absorbent cotton (cellulose) orgsyn.org. The temperature is carefully controlled, initially by cooling to -10°C before adding the acid, then warming to 45°C, and ensuring the exothermic reaction does not exceed 55°C orgsyn.org.

The reaction time is also a critical parameter. An improved process suggests a reaction time of about 8 to 36 hours google.com. In contrast, the traditional Braun synthesis requires a lengthy seven-day incubation period at 35°C for the crystallization of the product from the reaction mixture google.comorgsyn.org. Optimization of these parameters significantly reduces reaction time and improves process efficiency google.com.

Table 1: Optimized Reaction Parameters for α-D-Cellobiose Octaacetate Synthesis

| Parameter | Optimized Range/Value | Source |

|---|---|---|

| Reactant Ratios | ||

| Acetic Anhydride | 200-400 parts (per 100 parts cellulose) | google.com |

| Acetic Acid | 50-200 parts (per 100 parts cellulose) | google.com |

| Strong Acid (e.g., H₂SO₄) | 10-70 parts (per 100 parts cellulose) | google.com |

| Temperature | ||

| Initial Treatment | < 80°C | google.com |

| Main Reaction | 35°C - 65°C | google.com |

| Time | 8 - 36 hours | google.com |

Quenching and Isolation Procedures

Following the acetylation reaction, proper quenching and isolation are paramount to obtaining a pure product. The quenching step is designed to neutralize any remaining unreacted acetic anhydride. An effective method involves the addition of a C1-C5 alcohol, with methanol being a preferred choice google.com. The alcohol is added in at least a sufficient amount to react with the excess acetic anhydride, typically at a temperature below 30°C to control the exothermic reaction google.com.

The isolation of the solid D-Cellobiose octaacetate is then achieved through standard laboratory techniques. Filtration is a commonly employed method to separate the crystalline product from the reaction liquor google.comorgsyn.org. Centrifugation can also be utilized as an alternative to filtration for isolating the product google.com.

After initial isolation, the crude product often contains impurities such as glucose pentaacetate and other oligosaccharide peracetates google.com. Therefore, a washing step is crucial. The collected solid is typically washed with cold water to remove any remaining acid and then with an alcohol, such as methanol, to remove soluble impurities google.comorgsyn.org. For instance, the moist product can be triturated with warm methyl alcohol, cooled, and then collected by filtration orgsyn.org. This process yields a product of significantly higher purity google.com. Further purification can be achieved by recrystallization from a solvent mixture like methanol/chloroform google.comorgsyn.org.

Large-Scale Synthesis Optimization

The transition from laboratory-scale synthesis to large-scale industrial production of D-Cellobiose octaacetate requires further optimization to ensure efficiency, cost-effectiveness, and consistent product quality. The developed processes are designed to be amenable to large-scale synthesis, providing high yields and quality in a facile one-step process google.com.

Industrial batch production of D-Cellobiose octaacetate has been successfully implemented nih.gov. The process variables, including reaction solvent, time, temperature, and stoichiometry of reagents, are optimized for large-scale operations nih.gov. In a typical industrial process, cellulose or cellulose acetate is treated with a mixture of acetic anhydride, acetic acid, and a strong acid catalyst in a large reactor google.com.

Purity control is a critical aspect of industrial production. High-performance liquid chromatography (HPLC) is used to analyze the product and ensure it meets the required purity specifications, which can be as high as 93-95% after initial isolation and washing google.com. The work-up procedure is a key area for optimization in large-scale synthesis. The use of alcohols like methanol for quenching avoids cumbersome and large-volume work-up procedures, making the process more suitable for industrial settings google.com. Final product purity is often enhanced through recrystallization steps, which are carefully designed to be efficient on a large scale.

To improve control over the crystallization process in large-scale production, seeding techniques are employed. The addition of seed crystals of α-D-cellobiose octaacetate during the initial stages of the reaction can facilitate crystallization, leading to a more consistent product particle size and improved isolation google.com. While traditional batch seeding is mentioned, the principles of continuous seeding could be applied to further enhance process control. Continuous seeding involves the controlled addition of seed crystals throughout the crystallization process, which can help maintain a desired level of supersaturation and promote crystal growth over nucleation, resulting in a more uniform crystal size distribution.

In-line monitoring techniques, as part of Process Analytical Technology (PAT), offer the potential for real-time control over the synthesis and crystallization of D-Cellobiose octaacetate. While specific applications to D-Cellobiose octaacetate synthesis are not detailed in the provided search results, general PAT tools could be highly beneficial. For instance, in-line spectroscopy (such as FTIR or Raman) could be used to monitor the concentration of reactants and product in real-time, allowing for precise control over reaction endpoints and crystallization conditions. Tools like Focused Beam Reflectance Measurement (FBRM) could monitor particle size and count during crystallization, enabling fine-tuned control over the final product's physical properties.

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines the efficiency and selectivity of enzymatic reactions with the versatility of chemical synthesis. This approach is being explored for the production of complex carbohydrates and their derivatives, including acetylated forms like D-Cellobiose octaacetate.

One such strategy involves the initial chemical peracetylation of commercially available disaccharides, such as cellobiose, using acetic anhydride and a catalyst like sodium acetate . This chemical step efficiently produces the fully acetylated D-Cellobiose octaacetate in nearly quantitative yield . The resulting octaacetate can then serve as a substrate for subsequent, highly selective enzymatic transformations. This method leverages the advantages of a straightforward and high-yielding chemical acetylation to prepare the substrate for more nuanced enzymatic modifications.

Enzymatic Acetylation and Deacetylation Strategies

Enzymatic strategies offer a high degree of regioselectivity for the acetylation and deacetylation of carbohydrates, which is often challenging to achieve through purely chemical methods.

Enzymatic Deacetylation: Research has shown that certain enzymes, specifically esterases, are capable of deacetylating highly acetylated sugar molecules. However, studies on the enzymatic deacetylation of D-Cellobiose octaacetate have indicated that it is less susceptible to enzymatic hydrolysis compared to larger molecules with fewer acetyl groups per monomer nih.gov. For instance, within a 68-hour period, only a limited degree of deacetylation was observed for cellohexaose eicosaacetate by certain enzymes, while D-Cellobiose octaacetate showed even lower levels of deacetylation nih.gov. This suggests that the high degree of acetylation and the specific structure of D-Cellobiose octaacetate present challenges for some enzymatic systems nih.gov. The most effective esterases for deacetylation of acetylated cellulose derivatives often belong to enzyme family 2 nih.gov.

Enzymatic Acetylation: Enzymatic acetylation, often utilizing lipases such as Candida antarctica lipase B (CALB), provides a method for the selective protection of hydroxyl groups on saccharides. While specific studies on the full enzymatic acetylation of cellobiose to its octaacetate are not prevalent, the principles of enzymatic acetylation are well-established for various monosaccharides and their derivatives. These reactions typically use an acyl donor, such as vinyl acetate, in an organic solvent. The enzyme's active site orients the sugar molecule to allow for acetylation at specific positions, offering a powerful tool for the synthesis of partially acetylated carbohydrate structures that would be difficult to obtain through classical chemical means.

Regioselective Modifications in Carbohydrate Synthesis

Regioselective modifications are crucial in carbohydrate chemistry, enabling the precise alteration of specific hydroxyl groups within a sugar molecule that possesses multiple, similarly reactive groups. researchgate.net This targeted approach is essential for synthesizing complex carbohydrate structures and derivatives that cannot be obtained through non-selective reactions. rug.nl While the standard synthesis of D-Cellobiose octaacetate involves the complete acetylation of all eight hydroxyl groups of cellobiose, the principles of regioselectivity are paramount for creating partially acetylated derivatives or for using D-Cellobiose octaacetate as a starting material for other complex molecules.

The challenge in carbohydrate synthesis lies in discriminating between hydroxyl groups of similar reactivity. researchgate.net Various strategies have been developed to achieve regioselectivity, including:

Enzymatic Catalysis: Enzymes, such as lipases and proteases, can catalyze the acylation or deacylation of sugars at specific positions with high selectivity under mild conditions. acs.org For instance, enzyme-catalyzed regioselective deacetylation can be applied to peracetylated sugars like D-Cellobiose octaacetate to yield valuable, partially protected intermediates.

Organocatalysis: Small organic molecules can act as catalysts to direct modifications to a particular hydroxyl group. researchgate.net

Transition Metal Catalysis: Transition metal complexes can coordinate to the carbohydrate, activating a specific hydroxyl group for subsequent reaction. researchgate.net

Protecting Group Strategies: The inherent reactivity differences between primary and secondary hydroxyl groups can be exploited. Bulky protecting groups will preferentially react with the less sterically hindered primary hydroxyl groups. researchgate.net

These methodologies allow for the creation of carbohydrate building blocks with defined protection patterns, which are essential for the synthesis of oligosaccharides and glycoconjugates. rug.nlnih.gov For example, a regioselective reaction might target the primary hydroxyl groups (at the C6 and C6' positions) of cellobiose before acetylation, or selectively deacetylate these positions on D-Cellobiose octaacetate, making them available for further chemical modification.

Isolation and Purification Techniques for D-Cellobiose Octaacetate

The isolation and purification of D-Cellobiose octaacetate are critical steps to ensure a high-purity product, free from starting materials, by-products like glucose pentaacetate, and other oligosaccharide peracetates. google.com The typical synthesis via acetylative degradation of cellulose yields a crude product that requires significant purification. google.com The primary methods employed are chromatography and crystallization. nih.gov

Chromatographic Methods for Oligosaccharide Separation

Chromatographic techniques are powerful tools for separating D-Cellobiose octaacetate from complex mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a key analytical method for determining the purity of D-Cellobiose octaacetate. google.com Reversed-phase HPLC, using a C18 column with a mobile phase such as acetonitrile and water, is effective for separating the target compound from related acetylated sugars. This method was used to analyze the crude product from a synthesis involving the acetylative degradation of cellulose, which was found to contain about 52% D-Cellobiose octaacetate alongside glucose pentaacetate and higher oligosaccharide peracetates. google.com

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of the synthesis and to validate the purity of the final product. A common solvent system for developing the TLC plate is a mixture of ethyl acetate and hexane.

Below is a table summarizing the chromatographic methods used for D-Cellobiose octaacetate.

| Technique | Purpose | Stationary Phase | Mobile Phase Example |

| High-Performance Liquid Chromatography (HPLC) | Purity analysis, Separation | C18 (Reversed-Phase) | Acetonitrile/Water |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, Purity validation | Silica Gel | Ethyl Acetate/Hexane |

Crystallization and Recrystallization Protocols

Crystallization is the definitive method for purifying crude D-Cellobiose octaacetate on a preparative scale. The process typically involves dissolving the impure solid in a suitable solvent system at an elevated temperature and then allowing the solution to cool, which causes the purified product to crystallize.

A common procedure involves the acetolysis of cellulose, after which the crude, semi-crystalline mass is precipitated by adding it to cold water. orgsyn.org This initial precipitate, containing D-Cellobiose octaacetate and other acetylated dextrins, is then subjected to recrystallization. orgsyn.org

Several solvent systems have been established for the recrystallization of D-Cellobiose octaacetate:

Ethanol (B145695) or Methanol: The crude product can be recrystallized directly from solvents like ethanol or methanol. One method involves triturating the moist, crude product with warm methanol, which dissolves many impurities, leaving the less soluble, purer D-Cellobiose octaacetate as a solid. google.comorgsyn.org

Chloroform/Methanol System: For higher purity, the material is dissolved in a minimal amount of hot chloroform. orgsyn.org This solution is then filtered, often through a clarifying agent like Norite, and the filtrate is poured into a larger volume of a less polar solvent, such as methanol, to induce crystallization. google.comorgsyn.org The mixture is then cooled to 0°C to maximize the yield of crystalline needles. orgsyn.org

Seeding the solution with a small crystal of pure D-Cellobiose octaacetate can accelerate the crystallization process. orgsyn.org The final purified product is typically collected by filtration, washed with a cold solvent like methanol, and dried. orgsyn.org This process can yield colorless α-D-Cellobiose octaacetate with a melting point of 225–226°C. orgsyn.org

The table below outlines a typical recrystallization protocol.

| Step | Procedure | Purpose |

| 1. Dissolution | Dissolve the crude D-Cellobiose octaacetate in a minimal amount of hot chloroform. | To create a saturated solution from which pure crystals can form. |

| 2. Clarification | Filter the hot solution through a clarifying agent (e.g., Norite). | To remove insoluble impurities. |

| 3. Precipitation | Pour the hot, clear filtrate into a larger volume of a warm anti-solvent like methanol. | To induce rapid crystallization of the product as small needles. |

| 4. Cooling | Cool the mixture to 0°C with stirring. | To maximize the yield of the crystallized product. |

| 5. Isolation | Collect the crystals by filtration. | To separate the purified solid from the solvent and dissolved impurities. |

| 6. Washing | Wash the collected crystals with cold methanol. | To remove any residual mother liquor from the crystal surfaces. |

| 7. Drying | Dry the crystals at 40°C. | To remove residual solvent and obtain the final, pure product. |

Reactivity and Reaction Mechanisms of D Cellobiose Octaacetate

Hydrolysis Reactions

The hydrolysis of D-cellobiose octaacetate can be achieved under acidic, basic, or enzymatic conditions, each targeting different bonds within the molecule.

Acid-catalyzed hydrolysis of D-cellobiose octaacetate primarily targets the β-1,4-glycosidic linkage that connects the two glucose units. This reaction is a critical step in the degradation of cellulose (B213188) and its derivatives to produce monosaccharides. The mechanism involves the protonation of the glycosidic oxygen atom by a strong acid, such as sulfuric acid or hydrochloric acid. This is followed by the nucleophilic attack of a water molecule, leading to the cleavage of the glycosidic bond and the formation of two glucose molecules. scispace.com

The reaction can be represented as follows: C₂₈H₃₈O₁₉ + 8H₂O --(H⁺)--> 2C₆H₁₂O₆ + 8CH₃COOH

The rate of acid-catalyzed hydrolysis is influenced by factors such as temperature, acid concentration, and the presence of catalysts. For instance, the use of acid-functionalized magnetic nanoparticles has been shown to significantly increase the conversion of cellobiose (B7769950) to simpler sugars. researchgate.net The hydrolysis of cellobiose, the deacetylated form of D-cellobiose octaacetate, has been studied with various catalysts, with maleic acid showing high catalytic activity. researchgate.net

Table 1: Comparison of Catalysts for Cellobiose Hydrolysis

| Catalyst | Conversion (%) | Temperature (°C) | Time (h) | Reference |

| Alkylsulfonic acid-functionalized NPs | 78 | 175 | 1 | researchgate.net |

| Perfluoroalkylsulfonic acid-functionalized NPs | 75 | 175 | 1 | researchgate.net |

| Maleic Acid | 95-99 | 170 | Not Specified | scispace.com |

| Sulfuric Acid | ~100 | Not Specified | Not Specified | scispace.com |

Under basic conditions, the hydrolysis of D-cellobiose octaacetate, a process also known as saponification, targets the eight ester linkages. masterorganicchemistry.comyoutube.com This reaction is typically carried out using a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the acetate (B1210297) group, forming a tetrahedral intermediate. This intermediate then collapses, leading to the cleavage of the ester bond and the formation of a carboxylate salt (acetate) and an alcohol (the hydroxyl group on the cellobiose backbone). masterorganicchemistry.com

Early methods for the complete hydrolysis of the octaacetate to yield cellobiose utilized reagents like alcoholic potassium hydroxide and aqueous barium hydroxide. This process is essentially the reverse of the acetylation reaction used to synthesize D-cellobiose octaacetate.

Enzymes, specifically glycosidases, play a crucial role in the hydrolysis of D-cellobiose octaacetate and related compounds. These enzymes exhibit high specificity for the bonds they cleave.

Glycosyltransferases are enzymes that catalyze the transfer of a glycosyl group from a donor to an acceptor molecule. mdpi.com While D-cellobiose octaacetate itself is not a direct substrate for glycosyltransferases due to the acetylated hydroxyl groups, its deacetylated form, cellobiose, is. Cellobiose can act as an acceptor for glycosyltransferases in the synthesis of more complex oligosaccharides. The enzymatic hydrolysis of D-cellobiose octaacetate to cellobiose is therefore a prerequisite for its utilization by glycosyltransferases.

Esterases are enzymes that catalyze the hydrolysis of ester bonds. In the context of D-cellobiose octaacetate, esterases can selectively remove the acetyl groups, a process known as deacetylation. Studies have shown that the ability of esterases to deacetylate acetylated sugars decreases with an increasing degree of substitution. mdpi.com However, some esterases have shown significant deacetylation activity on acetylated oligomers like cellobiose octaacetate. mdpi.com For instance, a cellulose acetate esterase from Neisseria sicca has been shown to rapidly deacetylate methyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, a model compound, at the C-3 position. nih.gov

The enzymatic deacetylation of D-cellobiose octaacetate is a key step in the biological degradation of acetylated cellulose. The resulting cellobiose can then be further hydrolyzed to glucose by β-glucosidases. ucm.esnih.govmdpi.com The synergistic action of esterases and cellulases is crucial for the complete degradation of acetylated cellulose. mdpi.com

Table 2: Enzymatic Deacetylation of Acetylated Oligomers

| Enzyme | Substrate | Deacetylation (%) | Time (h) | Reference |

| GAE | Cellohexaose eicosaacetate | 45 | 68 | mdpi.com |

| AXE 55 | Cellohexaose eicosaacetate | 14 | 68 | mdpi.com |

| CUT 1 | Cellohexaose eicosaacetate | 13.5 | 68 | mdpi.com |

Enzymatic Hydrolysis by Glycosidases

Oxidation Reactions and Derivative Formation

D-Cellobiose octaacetate can undergo oxidation reactions to form various derivatives. The oxidation can target different functional groups within the molecule, leading to a range of products with modified properties. For example, the oxidation of the parent compound, cellobiose, can lead to the formation of gluconic and glucaric acids. mdpi.com

One important derivative formed from D-cellobiose octaacetate is α-D-cellobiosyl bromide heptaacetate. This glycosyl halide is synthesized by reacting D-cellobiose octaacetate with hydrogen bromide in glacial acetic acid. This process involves the selective replacement of the anomeric acetate group with a bromine atom, while the other seven acetate groups remain intact. α-D-cellobiosyl bromide heptaacetate is a valuable glycosyl donor used in Koenigs-Knorr type glycosylation reactions for the synthesis of complex oligosaccharides and glycoconjugates.

Furthermore, derivatives of cellobiose have been synthesized for various applications. For instance, benzyl β-cellobioside 2,3,6,2',3'-pentabenzoate has been used in the synthesis of amino-analogues of lactose. nih.gov Reaction of this pentabenzoate with sulfuryl chloride can lead to the formation of chloro-derivatives. nih.gov

Substitution Reactions

Substitution reactions are a cornerstone of the chemical utility of D-Cellobiose octaacetate, allowing for the strategic replacement of its acetyl groups to introduce new functionalities or to activate the molecule for further glycosylation reactions.

The ester linkages of the acetyl groups in D-Cellobiose octaacetate are susceptible to nucleophilic attack. This reactivity is most pronounced at the anomeric carbon (C1), where the acetyl group can be selectively replaced under specific conditions. This selective substitution is a key step in converting the stable, peracetylated sugar into a reactive glycosyl donor for the synthesis of more complex oligosaccharides and glycoconjugates.

A primary example of this is the reaction of α-D-Cellobiose octaacetate with hydrogen bromide (HBr) in glacial acetic acid. nih.gov This reaction proceeds via a nucleophilic acyl substitution mechanism where the anomeric acetate is displaced by a bromide ion, yielding the highly reactive glycosyl donor, α-D-cellobiosyl bromide heptaacetate. nih.gov The other seven acetyl groups remain intact, continuing to protect the hydroxyl groups on the rest of the molecule. The resulting glycosyl halide is a valuable intermediate for Koenigs-Knorr type glycosylation reactions.

The general mechanism involves the protonation of the anomeric acetyl group's carbonyl oxygen by the acid, making the carbonyl carbon more electrophilic. The bromide nucleophile then attacks this carbon, leading to a tetrahedral intermediate. The intermediate subsequently collapses, expelling the acetate group and forming the glycosyl bromide.

| Reactant | Reagent/Conditions | Product | Reaction Type |

|---|---|---|---|

| α-D-Cellobiose octaacetate | Hydrogen Bromide (HBr) in Glacial Acetic Acid | α-D-Cellobiosyl bromide heptaacetate | Nucleophilic Acyl Substitution |

Transglycosidation Reactions

D-Cellobiose octaacetate itself is not typically a direct substrate for transglycosidation reactions due to the protecting acetyl groups. Instead, it serves as a critical precursor to generate activated glycosyl donors that are then used in these reactions. Transglycosidation is the transfer of a glycosyl moiety from a donor to an acceptor molecule, forming a new glycosidic bond.

To be used in transglycosidation, D-Cellobiose octaacetate is first converted into a more reactive species, such as the α-D-cellobiosyl bromide heptaacetate mentioned previously. This glycosyl halide can then react with a suitable acceptor, such as an alcohol or another sugar molecule with a free hydroxyl group, in the presence of a promoter (e.g., a silver salt) to form a new β-glycosidic linkage. This process is a cornerstone of synthetic carbohydrate chemistry for building complex oligosaccharides.

While not a direct reaction of the octaacetate, enzymatic transglycosidation using the deprotected cellobiose core is a well-documented process. researchgate.net Enzymes like β-glucosidases can catalyze the transfer of a glucose unit from cellobiose (the donor) to another cellobiose molecule (the acceptor), resulting in the formation of larger oligosaccharides like cellotriose and cellotetraose. researchgate.net

| Step | Starting Material | Process | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | D-Cellobiose octaacetate | Activation (e.g., reaction with HBr) | α-D-Cellobiosyl bromide heptaacetate | Create a reactive glycosyl donor |

| 2 | α-D-Cellobiosyl bromide heptaacetate | Glycosylation (reaction with an acceptor ROH) | Protected Cellobioside (Cellobiose-OR) | Form a new glycosidic bond |

| 3 | Protected Cellobioside | Deprotection (removal of acetyl groups) | Final Glycoside | Yield the target molecule |

Mechanism of Action in Biochemical Processes

The direct mechanism of action of D-Cellobiose octaacetate in biochemical processes is limited due to its fully protected nature. Its primary role in this context is as a synthetic precursor for creating probes to study biological interactions or as a substrate/inducer for certain enzymes, often after in-situ or enzymatic deacetylation.

D-Cellobiose octaacetate is not known to be a direct effector or inhibitor of major metabolic pathways. Its utility lies in its role as a stable starting material for the synthesis of carbohydrate-based molecules that can interact with biological targets. For example, it can be chemically modified to create analogs of natural glycans or glycosphingolipids. These synthetic analogs are then used as tools to study carbohydrate-protein interactions, which are fundamental to processes like immune response, cell-cell recognition, and pathogen binding. nih.gov

The recognition of carbohydrates by proteins (lectins) is often characterized by high specificity but relatively weak affinity for individual monosaccharides. nih.govharvard.edu By using D-Cellobiose octaacetate as a scaffold, chemists can construct multivalent structures that present multiple copies of the cellobiose unit, potentially leading to stronger and more specific binding to target proteins through the "cluster effect" or avidity.

D-Cellobiose octaacetate and its hydrolysis products can influence the activity and expression of various carbohydrate-metabolizing enzymes. Although the octaacetate form is largely inert, it can be slowly hydrolyzed by extracellular esterases produced by microorganisms.

Research has shown that D-Cellobiose octaacetate can act as an inducer for the production of cellulases in certain fungi, such as Penicillium purpurogenum. asm.org The slow release of cellobiose or other acetylated derivatives from the octaacetate is thought to trigger the expression of the enzymatic machinery needed to break down cellulose. asm.org The acetyl groups may protect the core cellobiose structure from rapid degradation by β-glucosidases, allowing for a more sustained induction signal. asm.org

The deprotected core, cellobiose, is a key molecule in cellulose metabolism. It is the substrate for cellobiose phosphorylase and cellobiose dehydrogenase. Furthermore, cellobiose itself, along with other oligosaccharides like gentiobiose, has been identified as a potent inducer of cellulase (B1617823) production in fungi like Talaromyces cellulolyticus. nih.gov The controlled release of such inducers from a stable precursor like D-Cellobiose octaacetate can therefore be a useful strategy in biotechnological applications aimed at enhancing enzyme production for biomass degradation. nih.gov

| Enzyme | Interaction with D-Cellobiose Octaacetate or its Core Structure | Function |

|---|---|---|

| Esterase | Hydrolyzes acetyl groups from the octaacetate | Deacetylation, releasing cellobiose or partially acetylated forms mdpi.com |

| Cellulase | Expression is induced by D-Cellobiose octaacetate or its derivatives | Hydrolyzes cellulose asm.orgasm.org |

| β-Glucosidase | Hydrolyzes the deprotected cellobiose; involved in transglycosidation | Breaks down cellobiose into glucose; can form larger oligosaccharides researchgate.net |

| Cellobiose Dehydrogenase | Oxidizes the deprotected cellobiose | Participates in the oxidative degradation of cellulose |

| Cellobiose Phosphorylase | Catalyzes phosphorolysis of the deprotected cellobiose | Cleaves cellobiose using phosphate, yielding glucose-1-phosphate and glucose |

Structural Elucidation and Conformational Analysis of D Cellobiose Octaacetate

Spectroscopic Characterization Methodsbioglyco.comguidechem.comsigmaaldrich.com

The precise structure of D-cellobiose octaacetate has been confirmed through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). bioglyco.comguidechem.com These techniques provide complementary information, allowing for a comprehensive understanding of the molecule's connectivity, functional groups, and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopybioglyco.comchemicalbook.comcolab.wsresearchgate.net

NMR spectroscopy is a powerful tool for the detailed structural analysis of D-cellobiose octaacetate in solution. One- and two-dimensional NMR experiments are employed to assign the chemical shifts of all proton and carbon atoms, providing unambiguous evidence for its structure and conformation. colab.wsresearchgate.net

The ¹H and ¹³C NMR spectra of D-cellobiose octaacetate exhibit a series of well-resolved signals corresponding to the protons and carbons of the two glucose units and the eight acetate (B1210297) groups. chemicalbook.comgoogle.com The chemical shifts are influenced by the local electronic environment of each nucleus, allowing for detailed assignments. For instance, the anomeric proton (H-1) of the reducing glucose unit appears at a characteristic downfield shift. google.com

Detailed assignments of the proton and carbon signals have been reported, often with the aid of two-dimensional NMR techniques. chemicalbook.com The chemical shifts provide valuable information about the stereochemistry of the glycosidic linkage and the conformation of the pyranose rings.

Interactive Data Table: ¹H NMR Chemical Shifts of α-D-Cellobiose Octaacetate in CDCl₃ chemicalbook.com

| Assignment | Shift (ppm) |

| A | 6.255 |

| B | 5.444 |

| C | 5.152 |

| D | 5.089 |

| E | 5.015 |

| F | 4.952 |

| G | 4.523 |

| J¹ | 4.483 |

| K² | 4.403 |

| L¹ | 4.119 |

| M² | 4.051 |

| N | 4.001 |

| P | 3.804 |

| Q | 3.679 |

| S³ | 2.183 |

| T³ | 2.138 |

| U³ | 2.096 |

| V³ | 2.047 |

| W³ | 2.041 |

| X³ | 2.017 |

| Y³ | 2.012 |

| Z³ | 1.991 |

| Assignments based on H-H COSY |

Interactive Data Table: ¹³C NMR Chemical Shifts of α-D-Cellobiose Octaacetate in CDCl₃ chemicalbook.com

| Assignment | Shift (ppm) |

| 1 | 170.46 |

| 2 | 170.22 |

| 3 | 170.21 |

| 4 | 169.90 |

| 5 | 169.66 |

| 6 | 169.31 |

| 7 | 169.09 |

| 8 | 168.91 |

| 9 | 100.96 |

| 10 | 88.98 |

| 11 | 76.11 |

| 12 | 72.99 |

| 13 | 72.03 |

| 14 | 71.68 |

| 15 | 70.78 |

| 16, 17 | 69.36 |

| 18 | 67.81 |

| 19 | 61.60 |

| 20 | 61.37 |

| 21# | 20.92 |

| 22# | 20.82 |

| 23# | 20.66 |

| 24#, 25# | 20.58 |

| 26#, 27# | 20.53 |

| 28# | 20.47 |

| Assignments based on C-H COSY |

To resolve any ambiguities in the one-dimensional NMR spectra and to definitively assign all proton and carbon signals, two-dimensional correlation experiments such as Double Quantum Filtered-Correlation Spectroscopy (DQF-COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are utilized. researchgate.netresearchgate.netsdsu.edu

The DQF-COSY spectrum reveals scalar couplings between protons, establishing the connectivity within each glucose residue. researchgate.netsdsu.edu This allows for the tracing of the proton network from H-1 to H-6 in both rings. The HMBC experiment, on the other hand, shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying the glycosidic linkage by observing the correlation between the anomeric proton (H-1') of the non-reducing unit and the C-4 of the reducing unit, as well as for assigning the carbonyl carbons of the acetate groups to their corresponding protons. researchgate.net

Variable-temperature NMR studies can provide insights into the conformational dynamics of D-cellobiose octaacetate. colab.ws By monitoring changes in chemical shifts and coupling constants as a function of temperature, it is possible to investigate phenomena such as restricted rotation around the glycosidic bond or changes in the puckering of the pyranose rings. Studies on the interaction of cellobiose (B7769950) octaacetate with ionic liquids have shown that hydrogen bonding plays a significant role in its solvation, and these interactions become very weak upon acetylation, as observed through variable-temperature NMR. rsc.org

Infrared (IR) Spectroscopyguidechem.comkyoto-u.ac.jp

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in D-cellobiose octaacetate. The IR spectrum is characterized by strong absorption bands corresponding to the vibrations of the carbonyl groups of the acetate esters and the C-O bonds of the pyranose rings and glycosidic linkage. google.comkyoto-u.ac.jp

Key features in the IR spectrum include:

C=O stretching: A strong absorption band is typically observed in the region of 1734-1750 cm⁻¹, which is characteristic of the carbonyl group in the acetate esters. kyoto-u.ac.jprsc.org

C-O stretching: Multiple strong bands appear in the fingerprint region (approximately 1000-1300 cm⁻¹) due to the C-O stretching vibrations of the esters and the ether linkages within the carbohydrate backbone. google.comrsc.org

C-H stretching and bending: Absorptions corresponding to the C-H bonds of the pyranose rings and the methyl groups of the acetates are also present.

The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the complete acetylation of all hydroxyl groups. kyoto-u.ac.jp

Mass Spectrometry (MS) and Ion Mobility Spectrometry (IMS)guidechem.comrsc.orgresearchgate.net

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of D-cellobiose octaacetate. guidechem.comnist.gov Electron ionization (EI) mass spectrometry of D-cellobiose octaacetate results in a characteristic fragmentation pattern that can be used for its identification. nist.gov The molecular ion peak may be weak or absent, but fragment ions resulting from the loss of acetate groups and cleavage of the glycosidic bond are typically observed. nist.gov The exact mass of D-cellobiose octaacetate is 678.200729 g/mol . spectrabase.com

Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry (IMS-MS), offers an additional dimension of separation based on the size, shape, and charge of the ions. rsc.orgresearchgate.net This technique can be used to separate isomers and conformers that may be indistinguishable by mass spectrometry alone. For instance, cyclic IMS-MS has been successfully employed to separate isomeric protected disaccharides like sucrose (B13894) octaacetate and α-D-cellobiose octaacetate as their sodium adducts. rsc.orgresearchgate.net This demonstrates the utility of IMS in resolving complex carbohydrate mixtures and providing insights into the gas-phase conformations of these molecules. rsc.org

High-Throughput Reaction Screening Platforms

High-throughput screening (HTS) methodologies are crucial for the rapid optimization of chemical reactions, including complex carbohydrate syntheses. rsc.org A promising HTS platform for this purpose utilizes cyclic ion mobility spectrometry-mass spectrometry (cIMS-MS). rsc.org This technique has been successfully employed to achieve rapid and sensitive separations of carbohydrate isomers. rsc.orgrsc.org

In one application, researchers demonstrated the capability of cIMS-MS to separate an equimolar mixture of the protected disaccharide isomers, sucrose octaacetate and α-D-cellobiose octaacetate, as their [M+Na]⁺ adducts. rsc.orgresearchgate.net The separation was achieved within a total acquisition time of one minute, highlighting the high-throughput nature of the method. rsc.org This workflow is presented as a foundational step toward developing HTS platforms capable of assessing the α/β anomeric selectivities in the synthesis of protected monosaccharide building blocks and for detecting trace isomeric impurities. rsc.org The ability to rapidly resolve such mixtures is valuable for optimizing glycosylation reactions, which are highly sensitive to various factors like catalysts, solvents, and temperature. researchgate.net

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography is a definitive method for determining the three-dimensional structure of molecules in their crystalline state. The crystal structure of β-D-cellobiose octaacetate has been determined to gain a deeper understanding of the conformation of acetylated cellulose (B213188) derivatives. cdnsciencepub.comcdnsciencepub.com The study of acetylated oligomers is particularly insightful as they crystallize more readily than their unacetylated counterparts and their structures are closely related to that of cellulose triacetate. cdnsciencepub.comacs.org

The crystal structure was solved using direct methods and refined by block-diagonal least-squares, resulting in a final R value of 0.075 for 2605 observed reflections. cdnsciencepub.comcdnsciencepub.com The crystal system and unit cell parameters are detailed in the table below.

| Crystal Parameter | Value |

| Formula | C₂₈H₃₈O₁₉ |

| Space Group | P2₁2₁2₁ |

| a | 31.814(4) Å |

| b | 19.414(5) Å |

| c | 5.614(1) Å |

| Z (molecules per unit cell) | 4 |

| Data sourced from Leung et al., 1976. cdnsciencepub.comcdnsciencepub.com |

The glycosidic torsion angles (φ and ψ) define the orientation of the two glucose residues relative to each other across the glycosidic bond. In β-D-cellobiose octaacetate, these angles are such that the molecule adopts a conformation corresponding to near-maximum extension. cdnsciencepub.comcdnsciencepub.com Significant differences were noted between the conformational angles of the acetylated molecule and its unacetylated counterpart, cellobiose. cdnsciencepub.com This highlights the profound impact of the acetyl groups on the molecule's preferred shape.

The table below compares the glycosidic and exocyclic torsion angles of β-D-Cellobiose with those of β-D-Cellobiose octaacetate (referred to as β-D-Acetyl cellobiose in the source).

| Torsion Angle | Bonds | β-D-Cellobiose (°) | β-D-Acetyl cellobiose (°) |

| φ | H(1)-C(1)-O(1)-C(4') | 24.8 | 49.3 |

| ψ | C(1)-O(1)-C(4')-H(4') | -25.7 | -15.2 |

| ω | O(5)-C(5)-C(6)-O(6) | -66.8 | -64.7 |

| ω' | O(5')-C(5')-C(6')-O(6') | 56.4 | 178.1 |

| Data sourced from Leung et al., 1976. cdnsciencepub.com |

A primary focus of the crystallographic study was to investigate the distortion in the pyranose rings introduced by the bulky acetyl substituents when compared to the unacetylated cellobiose molecule. cdnsciencepub.com The acetylation of the hydroxyl groups has a notable effect on the values of the torsional angles around the glycosidic linkage oxygen. cdnsciencepub.com Furthermore, high-resolution NMR data have corroborated that the protons on C(6) and C(6') are in different conformational states in cellobiose octaacetate, a distinction also observed in the crystal structure. cdnsciencepub.com This detailed structural information on the oligomer is instrumental in building more accurate models for the polymer, cellulose triacetate. cdnsciencepub.comacs.org

In its natural form, cellobiose features a significant intramolecular hydrogen bond between the hydroxyl group on C(3) of one glucose unit and the ring oxygen (O-5') of the adjacent unit (HO-3···O-5'). cdnsciencepub.comuu.nl This bond is crucial in dictating the conformation and rigidity of the cellulose chain. uu.nl The process of acetylation, which converts all hydroxyl groups to acetyl groups, effectively suppresses the formation of this intramolecular hydrogen bond. cdnsciencepub.com The absence of this hydrogen bond is a key factor contributing to the substantial differences observed in the glycosidic torsion angles between cellobiose and D-cellobiose octaacetate. cdnsciencepub.com

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful complements to experimental techniques like X-ray crystallography and NMR spectroscopy for studying the structure of D-Cellobiose octaacetate and related compounds. rsc.orgresearchgate.netacs.org A series of crystalline oligomers, from α-D-cellobiose octaacetate to α-D-cellohexaose eicosaacetate, have been used to develop structural models for cellulose triacetate (CTA) in the solid state, combining experimental data with computational modeling. researchgate.net

Molecular dynamics (MD) simulations are a common computational method used to investigate the conformational dynamics and intermolecular interactions of carbohydrates. acs.org For instance, MD simulations have been used to study hydrogen bonding in cellulose systems. acs.org For unacetylated cellobiose, computational methods, including molecular mechanics calculations, have been employed to analyze its conformation in solution by comparing theoretical data with experimental residual dipolar couplings (RDCs) and J-couplings from NMR. rsc.org These computational approaches allow for the exploration of the conformational landscape, including the distribution of glycosidic torsion angles (φ and ψ), which are critical for defining the molecule's shape. rsc.orgplos.org Similar computational strategies are applicable to D-cellobiose octaacetate to understand its conformational preferences in the absence of the intramolecular hydrogen bonds that characterize its unacetylated precursor.

Elucidation of Solvation Mechanisms in Ionic Liquids

The dissolution of cellulose and its model compounds like cellobiose in ionic liquids is a complex process driven by a network of intermolecular interactions. While the hydroxyl groups of cellulose are known to be primary sites for hydrogen bonding with ILs, studies on D-cellobiose octaacetate, which lacks these free hydroxyls, have been instrumental in deconvoluting the various forces at play.

Research using cellobiose and 1-ethyl-3-methylimidazolium (B1214524) acetate (EmimAc) as a model system has demonstrated that hydrogen bonding is the principal driver for the solvation of cellobiose in this ionic liquid. colab.wsnih.govrsc.org Nuclear Magnetic Resonance (NMR) spectroscopy data clearly indicate that after the acetylation of all hydroxyl groups to form D-cellobiose octaacetate, the interactions with EmimAc become significantly weaker. colab.wsnih.govrsc.org This observation strongly suggests that the absence of hydroxyl groups in D-cellobiose octaacetate diminishes its ability to form strong hydrogen bonds with the ionic liquid, thereby reducing its solubility. sci-hub.se In fact, acetylated cellobiose is nearly insoluble in [C2mim][CH3COO] even at elevated temperatures. sci-hub.se

The solvation process is understood to be a cooperative mechanism where the anion of the ionic liquid interacts with the hydroxyl groups of the carbohydrate, leading to the disruption of the existing hydrogen bond network within the cellulose structure. mdpi.com This creates a negative charge on the cellulose, which is then stabilized by the surrounding cations of the ionic liquid. mdpi.com The aromatic nature of imidazolium-based cations is thought to contribute to this stabilization by shielding the dissolved anion-cellulose polymer complexes. scribd.com

Molecular dynamics simulations have further elucidated the energetics of this process, showing that the dissolution of cellobiose in various ionic liquids is primarily an enthalpically driven phenomenon. iitgn.ac.in The strength of the intermolecular hydrogen bonding between cellobiose and the anions of the ionic liquid is a key determinant of the solvation free energy. iitgn.ac.in

Hydrogen Bonding Interactions and Stoichiometric Ratios

Detailed NMR studies have provided a granular view of the hydrogen bonding interactions between cellobiose and ionic liquids. nih.govrsc.org In a solution of DMSO-d(6), it has been shown that hydrogen bonds form between the hydroxyl groups of cellobiose and both the anion and the cation of EmimAc. colab.wsnih.govrsc.org

Specifically, the acetate anion (CH₃COO⁻) preferentially forms hydrogen bonds with the hydrogen atoms of the cellobiose hydroxyl groups. colab.wsnih.govrsc.org Concurrently, the aromatic protons of the bulky [Emim]⁺ cation, particularly the most acidic proton at the C2 position, tend to associate with the oxygen atoms of the hydroxyl groups that are less sterically hindered. colab.wsnih.govrsc.org The acetylation of these hydroxyls in D-cellobiose octaacetate eliminates these primary interaction sites, leading to the observed weak interactions with the ionic liquid. colab.wsnih.govrsc.orgresearchgate.net

The stoichiometry of these interactions has also been estimated. In the primary solvation shell, the ratio of EmimAc to hydroxyl groups is approximated to be between 3:4 and 1:1. colab.wsnih.govrsc.orgacs.org This suggests a scenario where a single anion or cation may simultaneously form hydrogen bonds with two hydroxyl groups. colab.wsnih.govrsc.org Other studies involving different ionic liquids have also pointed towards a 1:1 stoichiometry between carbohydrate hydroxyl protons and the chloride ions of the ionic liquid. mdpi.com

The strength of these hydrogen bonds is influenced by both the nature of the anion and the position of the hydroxyl groups on the cellobiose molecule. researchgate.net Primary alcoholic hydroxyl groups have been found to form hydrogen bonds more readily with ionic liquids compared to secondary ones. researchgate.net The ability of different halide anions to form hydrogen bonds with cellobiose follows the order Cl⁻ > Br⁻ > I⁻. researchgate.net

The following table summarizes the key interacting species and the nature of their interactions in the solvation of cellobiose by an imidazolium-based ionic liquid.

| Interacting Species from Ionic Liquid | Interacting Site on Cellobiose | Nature of Interaction |

| Anion (e.g., Acetate) | Hydroxyl Protons | Hydrogen Bond Formation |

| Cation (e.g., [Emim]⁺) | Hydroxyl Oxygens | Association (primarily with the C2 proton of the cation) |

This detailed understanding of the solvation mechanisms and hydrogen bonding, significantly clarified through studies involving D-cellobiose octaacetate, is crucial for the rational design of more efficient ionic liquids for biomass processing.

Applications and Research Trajectories of D Cellobiose Octaacetate

Precursor in Organic Synthesis

The structure of D-cellobiose octaacetate makes it an ideal starting material for the synthesis of more complex carbohydrate-based molecules.

Synthesis of Activated Intermediates (e.g., Alpha-D-Cellobiosyl Bromide Heptaacetate)

A significant application of D-cellobiose octaacetate is in the synthesis of activated disaccharides like alpha-D-cellobiosyl bromide heptaacetate. This transformation is typically achieved by reacting D-cellobiose octaacetate with hydrogen bromide in glacial acetic acid. nih.govresearchgate.net The resulting glycosyl bromide is a highly reactive intermediate, crucial for the formation of glycosidic bonds. Researchers have optimized this process for large-scale synthesis by carefully controlling variables such as reaction solvent, time, temperature, and the stoichiometry of hydrogen bromide. nih.gov This activated intermediate is a key component in the synthesis of various glycosides. google.com For instance, it has been used in the synthesis of tigogenin (B51453) β-O-cellobioside, a compound with potential applications in managing hypercholesterolemia and atherosclerosis. google.com

Synthesis of Glycosides and Oligosaccharides

D-Cellobiose octaacetate is a fundamental building block in the synthesis of a wide array of glycosides and oligosaccharides. chemimpex.comsmolecule.com Its peracetylated form allows for selective chemical manipulations. For example, it can be converted to β-glycosides of various alcohols, such as 8-ethoxycarbonyloctanol, in a single step using stannic tetrachloride as a catalyst. cdnsciencepub.comcdnsciencepub.com This reaction proceeds through a 1,2-acetoxonium ion intermediate. cdnsciencepub.comcdnsciencepub.com

Furthermore, D-cellobiose octaacetate can be used to synthesize more complex oligosaccharides. Through a series of protection and deprotection steps, it can be converted into building blocks for larger polysaccharides like those found in arabinoxylans, a major type of dietary fiber. dtu.dk It has also been employed in the synthesis of polymer-supported cellulose (B213188) models, which are valuable tools for studying cellulose chemistry. researchgate.net The convergent approach to oligosaccharide synthesis, which assembles larger molecules from smaller, pre-formed blocks, often utilizes readily available disaccharides like cellobiose (B7769950) octaacetate. researchgate.net

Preparation of Cellulose Acetate (B1210297) Degradation Model Compounds

D-Cellobiose octaacetate serves as a valuable model compound for studying the degradation of cellulose acetate, a widely used polymer. researchgate.netmdpi.com Understanding the enzymatic and chemical degradation of cellulose acetate is crucial for developing biodegradable materials and managing plastic waste. researchgate.net Researchers use D-cellobiose octaacetate and other acetylated oligosaccharides to investigate the activity of enzymes, such as esterases and cellulases, that can break down these complex polymers. researchgate.netmdpi.com Studies have shown that some cellulolytic bacteria can grow on cellobiose octaacetate, allowing researchers to identify and characterize enzymes capable of degrading cellulose acetate. researchgate.net

Glycobiology Research

The field of glycobiology, which studies the structure, function, and biology of carbohydrates, extensively utilizes D-cellobiose octaacetate as a research tool. chemimpex.commedchemexpress.commedchemexpress.commedchemexpress.com

Studying Carbohydrate Structures and Interactions

D-Cellobiose octaacetate is employed as a standard and intermediate in the study of complex carbohydrate structures. bioglyco.comcymitquimica.com Its defined structure makes it suitable for analytical techniques like cyclic ion mobility spectrometry-mass spectrometry (cIMS-MS), which can be used to separate and identify different carbohydrate isomers. researchgate.netrsc.org Furthermore, it serves as a model to investigate the interactions between carbohydrates and other molecules. For instance, studies have examined the hydrolysis of D-cellobiose in the presence of polycarboxylic acids to understand the catalytic role of these acids in cellulose depolymerization. nsf.gov

Understanding Glycosylation Processes and Carbohydrate Recognition

As a substrate for glycosidases, D-cellobiose octaacetate is instrumental in research related to enzyme activity and carbohydrate metabolism. chemimpex.commedchemexpress.euchemimpex.commedchemexpress.com By studying how enzymes hydrolyze this compound, scientists can gain insights into glycosylation processes, which are fundamental to many biological functions. chemimpex.comchemimpex.com This understanding is crucial for the development of glycoprotein-based therapeutics and for elucidating the mechanisms of carbohydrate recognition in biological systems. chemimpex.com

Enzymology and Biocatalysis Research

In the fields of enzymology and biocatalysis, D-cellobiose octaacetate is instrumental for investigating the activity and mechanisms of various enzymes, particularly those involved in carbohydrate metabolism.

Substrate for Glycosyltransferases and Glycosidases

D-Cellobiose octaacetate is widely utilized as a substrate for studying glycosyltransferases and glycosidases. chemimpex.commedchemexpress.com Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from a nucleotide sugar donor onto an acceptor molecule. Researchers use D-cellobiose octaacetate to explore the substrate specificity and kinetics of these enzymes, which are pivotal in the synthesis of complex carbohydrates and glycoconjugates. chemimpex.com Its acetylated form allows for controlled enzymatic reactions in non-aqueous environments, facilitating the study of enzyme behavior under various conditions.

Similarly, glycosidases, enzymes that hydrolyze glycosidic bonds, are often studied using D-cellobiose octaacetate. medchemexpress.com The rate of deacetylation and subsequent hydrolysis of the glycosidic linkage provides valuable insights into the catalytic efficiency and mechanism of these enzymes. This is particularly relevant in the context of understanding cellulose degradation and the development of biofuels.

In one study, the esterase from Neisseria sicca SB demonstrated high activity towards D-cellobiose octaacetate, indicating its specificity for O-acetyl groups on acetylated saccharides. tandfonline.com The relative activity of this esterase on various acetylated substrates is detailed in the table below.

| Substrate | Relative Activity (%) |

| CA0.88 | 100 |

| CA1.77 | 12.2 |

| CA2.45 | 3.2 |

| Glucose pentaacetate | 252 |

| Xylose tetraacetate | 249 |

| D-Cellobiose octaacetate | 96.6 |

| Sucrose (B13894) octaacetate | 108 |

| Data from a study on the substrate specificity of cellulose acetate esterase from Neisseria sicca SB. tandfonline.com |

Exploring Enzyme Mechanisms and Developing Biocatalysts

The use of D-cellobiose octaacetate extends to the detailed exploration of enzyme mechanisms. chemimpex.com By observing the step-by-step enzymatic modification of this substrate, researchers can elucidate the catalytic roles of specific amino acid residues within the enzyme's active site. This knowledge is crucial for the rational design and engineering of novel biocatalysts with improved stability, activity, and substrate specificity. chemimpex.com For instance, understanding how an enzyme interacts with the acetyl groups of D-cellobiose octaacetate can guide the development of enzymes capable of acting on other acetylated polysaccharides.

Research has also shown that D-cellobiose octaacetate can act as an inducer for the production of cellulases in certain microorganisms. In a study involving Penicillium janthinellum, D-cellobiose octaacetate was identified as a promising inducer for cellulase (B1617823) production, leading to the generation of filter paper units and β-glucosidase. researchgate.netresearchgate.netresearchgate.net

Enzymatic Degradation of Acetylated Oligomers and Cellulose Acetate

D-Cellobiose octaacetate serves as a model substrate in studies focused on the enzymatic degradation of acetylated oligomers and the larger polymer, cellulose acetate. mdpi.com Cellulose acetate is a widely used synthetic polymer, and understanding its biodegradation is of significant environmental interest.

Research has investigated the ability of various enzymes, such as esterases, to deacetylate acetylated sugars. In one study, the enzymatic deacetylation of D-cellobiose octaacetate was compared to that of other acetylated oligomers. mdpi.com It was found that small, highly acetylated molecules like D-cellobiose octaacetate were generally less deacetylated by some enzymes compared to larger molecules with fewer acetyl groups. mdpi.com However, certain enzymes, like the cellulose acetate esterase from Neisseria sicca SB, have shown significant activity on D-cellobiose octaacetate. tandfonline.com Interestingly, some microorganisms capable of degrading cellulose acetate were unable to degrade materials in a medium containing only D-cellobiose octaacetate, suggesting complex regulatory mechanisms in enzyme induction and activity. oup.comcapes.gov.br

The following table summarizes the deacetylation of various substrates by different enzymes after 68 hours.

| Substrate | Enzyme | Deacetylation (%) |

| Cellohexaose eicosaacetate | GAE | 45 |

| Cellohexaose eicosaacetate | AXE 55 | 14 |

| Cellohexaose eicosaacetate | CUT 1 | 13.5 |

| Data from a study on enzymatic systems for cellulose acetate degradation. mdpi.com |

Materials Science and Polymer Chemistry

In materials science and polymer chemistry, D-cellobiose octaacetate is a valuable starting material for the synthesis of novel polymers and liquid crystals due to its well-defined disaccharide structure.

Synthesis of Polymer-Supported Cellulose Models

D-Cellobiose octaacetate is a key precursor in the synthesis of polymer-supported cellulose models. tandfonline.comresearchgate.netpsu.edu These models are instrumental for studying the chemical reactions of cellulose, such as those occurring during pulping and bleaching processes, in a controlled and simplified system. The synthesis involves a multi-step process starting from D-cellobiose octaacetate to create a protected disaccharide, which is then condensed with a polymer resin, typically iodomethylated polystyrene. tandfonline.comresearchgate.netpsu.edu After deprotection, a cellulose model is obtained, consisting of a cellobiose unit attached to a solid support. This allows for the investigation of specific chemical transformations on the cellulose backbone without the complexities of the native cellulose structure.

One such synthesis reported a 5% yield of the protected disaccharide from D-cellobiose octaacetate over ten steps. tandfonline.comresearchgate.netpsu.edu

Development of Cellobiose-Based Liquid Crystals

D-Cellobiose octaacetate has been used as a starting material for the synthesis of novel thermotropic liquid crystals. kyoto-u.ac.jp By modifying the acetyl groups with longer alkyl chains, researchers have created a class of cellobiose derivatives that exhibit liquid crystalline phases. kyoto-u.ac.jp These materials have potential applications in displays, sensors, and other advanced optical technologies.

For example, (n-Alkyl β-D-cellobioside) hepta-n-alkanoates, synthesized in a four-step process from D-cellobiose octaacetate, were found to form smectic-type thermotropic liquid crystalline phases. kyoto-u.ac.jp The properties of these liquid crystals, such as the temperature range of the mesophase, were shown to be highly dependent on the length of the alkyl and alkanoyl chains attached to the cellobiose core. kyoto-u.ac.jp This demonstrates the tunability of the material properties through chemical modification of the D-cellobiose octaacetate scaffold.

Thermotropic Liquid Crystalline Phases

Certain derivatives of D-cellobiose, specifically cellobiose octa(n-alkanoates) (CbOA’s), exhibit thermotropic liquid crystal behavior. kyoto-u.ac.jp This means that they enter a liquid crystal phase as the temperature is changed. Research has shown that CbOA's with an acyl chain length of 6 to 14 carbon atoms form these liquid crystals. kyoto-u.ac.jp The transition to this phase is observable through techniques like differential scanning calorimetry and polarization optical microscopy. kyoto-u.ac.jp The texture of the mesophase, often described as mosaic or fan-shaped, is characteristic of a discotic columnar phase, where the "disc-like" cellobiose molecules stack into columns. kyoto-u.ac.jp

In contrast, another class of cellobiose derivatives, n-alkyl 1-O-β-D-cellobiosides, also form thermotropic mesophases. oup.com These compounds, depending on the length of the alkyl chain (m) and their thermal history, can display various textures, including homeotropic, transient bâtonnets, polygonal, and fan-shaped. oup.com For instance, derivatives with an alkyl chain length (m) between 8 and 10 show a mesomorphic to isotropic transition. oup.com

Influence of Molecular Structure on Mesophase Properties

The molecular structure of cellobiose derivatives plays a crucial role in determining their mesophase properties. A comparison between D-cellobiose octaalkanoates (CbOA) and alkyl β-D-cellobiosides (ACb) highlights this influence. kyoto-u.ac.jp CbOA molecules are nearly symmetrical, with eight alkyl chains attached via ester linkages. kyoto-u.ac.jp In contrast, ACb molecules are asymmetrical and shaped like a tadpole, with a single alkyl chain at the 1-O position. kyoto-u.ac.jp

Tailoring Solid Polymer Electrolytes

D-Cellobiose octaacetate has emerged as a key component in the development of advanced solid polymer electrolytes (SPEs), which are crucial for the next generation of solid-state lithium-ion batteries.

Influence on Li+ Local Coordination Environment and Ionic Conductivity

The primary challenge with solid polymer electrolytes is their low ionic conductivity at room temperature. researchgate.netresearchgate.net D-cellobiose octaacetate addresses this issue by modifying the local coordination environment of lithium ions (Li⁺). researchgate.netresearchgate.net In a poly(vinylidene fluoride-co-hexafluoropropylene)-based SPE, the carbonyl (C=O) groups of D-cellobiose octaacetate compete with the polymer chains and anions to coordinate with Li⁺ ions. researchgate.netresearchgate.net

This competitive coordination weakens the interaction between Li⁺ and the polymer matrix, leading to an increase in the number of mobile charge carriers and enhancing their transport kinetics. researchgate.netresearchgate.net The result is a significant boost in the ionic conductivity of the SPE at ambient temperatures. researchgate.net This improved performance has been demonstrated in both lithium metal symmetric cells and full batteries, showcasing enhanced electrochemical stability and performance at 25°C. researchgate.net Research has shown that this approach of tuning the Li⁺ local coordination environment provides a promising strategy for improving the ionic conductivity of SPEs. researchgate.netresearchgate.net

Analytical Chemistry Applications

D-Cellobiose octaacetate serves as a valuable tool in various analytical chemistry techniques, aiding in the separation and analysis of complex carbohydrate mixtures.

Chromatographic Techniques for Carbohydrate Analysis

D-Cellobiose octaacetate is utilized as a standard and a component in mixtures for the development and optimization of chromatographic separation methods. chemimpex.com For instance, in reversed-phase high-performance liquid chromatography (R-HPLC), it has been used in mixtures with other acetylated disaccharides, such as α-D-maltose octaacetate, to test the separation efficiency of different stationary phases. rsc.org One study demonstrated that a phenyl hexyl stationary phase could effectively separate a mixture of 40% α-D-cellobiose octaacetate and 60% α-D-maltose octaacetate. rsc.org